molecular formula C9H14N4O2 B1445270 1-(2,2-diethoxyethyl)-1H-1,2,4-triazole-3-carbonitrile CAS No. 1338990-15-0

1-(2,2-diethoxyethyl)-1H-1,2,4-triazole-3-carbonitrile

Cat. No. B1445270
CAS RN: 1338990-15-0
M. Wt: 210.23 g/mol
InChI Key: UREHFTDAZBNOHQ-UHFFFAOYSA-N
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Description

The compound “1-(2,2-diethoxyethyl)-1H-1,2,4-triazole-3-carbonitrile” is likely to be an organic compound due to the presence of carbon ©, hydrogen (H), and nitrogen (N) atoms. The “1,2,4-triazole” part suggests that it contains a 1,2,4-triazole ring, which is a type of heterocyclic ring that consists of two carbon atoms and three nitrogen atoms . The “2,2-diethoxyethyl” part indicates that it has an ethyl group (a two-carbon chain) attached to the triazole ring, with each of the two hydrogen atoms replaced by an ethoxy group (an ethyl group attached to an oxygen atom) .


Molecular Structure Analysis

The exact molecular structure of “this compound” would require more specific information or computational chemistry techniques to determine .


Chemical Reactions Analysis

The reactivity of “this compound” would likely be influenced by the presence of the triazole ring and the nitrile group. Triazoles are known to participate in various chemical reactions, often acting as a nucleophile . The nitrile group could also undergo hydrolysis, reduction, and other reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its molecular structure. For example, the presence of the polar nitrile group and the potentially aromatic triazole ring could influence its solubility, boiling point, melting point, and other properties .

Scientific Research Applications

The triazole derivatives, including 1-(2,2-diethoxyethyl)-1H-1,2,4-triazole-3-carbonitrile, are a class of five-membered heterocyclic compounds notable for their diverse biological activities and significant role in drug development. These compounds have attracted considerable interest due to their broad spectrum of pharmacological properties and the variety of structural modifications they can undergo, which have implications for the development of new drugs with various therapeutic potentials.

Pharmacological Potential

  • Antimicrobial and Antifungal Activities : Triazole derivatives are extensively studied for their antimicrobial and antifungal properties. The structural versatility of 1,2,4-triazoles allows for the synthesis of compounds with potent activity against a range of bacterial and fungal pathogens. This makes them candidates for addressing current challenges in treating infections caused by resistant strains (Ohloblina, 2022).

  • Anticancer Properties : The incorporation of triazole rings into therapeutic molecules has been shown to enhance anticancer activity. Triazoles are being explored for their potential in cancer treatment, including acting as inhibitors of growth and proliferation in various cancer cell lines. The development of 1,2,4-triazole derivatives as anticancer agents is a promising area of research, with ongoing studies aiming to identify compounds with improved efficacy and selectivity (Xu, Zhao, & Liu, 2019).

  • Antiviral and Anti-inflammatory Effects : The triazole nucleus is being investigated for its antiviral properties, including potential activity against HIV and other viruses. Additionally, anti-inflammatory properties have been reported, making triazole derivatives suitable for the development of treatments for inflammatory conditions (Aggarwal & Sumran, 2020).

  • Application in Material Science : Beyond pharmacological applications, triazole derivatives are finding use in material science, such as in the development of proton-conducting membranes for fuel cells. The physicochemical properties of these compounds contribute to advancements in energy technologies and the creation of innovative materials (Prozorova & Pozdnyakov, 2023).

  • Environmental Applications : The stability and chemical functionality of triazole derivatives are leveraged in environmental applications, including the formulation of corrosion inhibitors for various metals. This highlights the versatility of triazole compounds in industrial and environmental contexts (Kuznetsov & Frumkin, 2021).

Mechanism of Action

Without specific context, it’s difficult to determine the exact mechanism of action of “1-(2,2-diethoxyethyl)-1H-1,2,4-triazole-3-carbonitrile”. If this compound is intended to be a drug, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

The safety and hazards associated with “1-(2,2-diethoxyethyl)-1H-1,2,4-triazole-3-carbonitrile” would depend on various factors including its reactivity, toxicity, and environmental impact. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

The future research directions for “1-(2,2-diethoxyethyl)-1H-1,2,4-triazole-3-carbonitrile” could involve exploring its potential applications in various fields such as medicinal chemistry, materials science, or synthetic chemistry .

properties

IUPAC Name

1-(2,2-diethoxyethyl)-1,2,4-triazole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O2/c1-3-14-9(15-4-2)6-13-7-11-8(5-10)12-13/h7,9H,3-4,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UREHFTDAZBNOHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CN1C=NC(=N1)C#N)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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